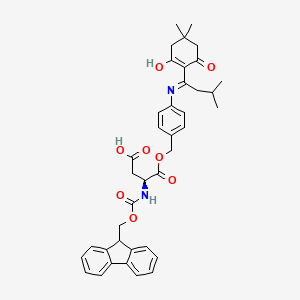

Fmoc-asp-odmab

説明

Evolution of Aspartic Acid Derivatives in Peptide Chemistry

The synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), relies heavily on the use of amino acid derivatives with temporary protecting groups on the α-amino group and permanent protecting groups on reactive side chains. For aspartic acid, a primary challenge has been the prevention of side reactions, most notably aspartimide formation. biotage.comnih.govnih.gov This base-catalyzed intramolecular cyclization can lead to the formation of undesired β-aspartyl peptides and racemization, complicating purification and reducing the yield of the target peptide. nih.govnih.gov

Over the years, chemists have developed various protecting groups for the β-carboxyl group of aspartic acid to mitigate this issue. Early strategies involved simple alkyl esters, but these often proved insufficient. The quest for more robust and reliable protection led to the exploration of sterically hindered esters, such as the O-t-butyl (OtBu) group, which is a standard in Fmoc/tBu chemistry. nih.govacs.org However, even OtBu can be susceptible to aspartimide formation in particularly prone sequences, such as -Asp-Gly-. nih.gov This has driven the development of even bulkier protecting groups like 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die), which have shown improved resistance to this side reaction. biotage.comresearchgate.net The evolution of these protecting groups highlights the continuous effort to enhance the efficiency and fidelity of peptide synthesis.

Significance of Orthogonal Protecting Groups in Complex Molecular Architectures

The synthesis of complex molecules, such as cyclic peptides, branched peptides, and peptide-drug conjugates, necessitates a sophisticated protection strategy known as orthogonal protection. sigmaaldrich.comacs.orgnih.gov This approach utilizes multiple protecting groups, each of which can be selectively removed under a specific set of conditions without affecting the others. sigmaaldrich.com This allows for the precise, stepwise modification of different functional groups within a single molecule.

For instance, in the on-resin synthesis of a side-chain to side-chain lactam-bridged peptide, it is necessary to selectively deprotect the side chains of two amino acids (e.g., aspartic acid and lysine) to form the cyclic bridge, while the N-terminal and other side-chain protecting groups remain intact. sigmaaldrich.comsigmaaldrich.com This level of control is crucial for constructing well-defined, complex architectures and is a cornerstone of modern synthetic chemistry. The ability to perform multiple, selective deprotection and modification steps on a solid support streamlines the synthetic process and avoids tedious purification of intermediates. acs.org

Positioning Fmoc-Asp-ODmab within Modern Synthetic Methodologies

This compound is a prime example of a quasi-orthogonally protected aspartic acid derivative. sigmaaldrich.comsigmaaldrich.com It incorporates the base-labile Fmoc group for temporary N-terminal protection and the ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester for side-chain protection. The ODmab group is stable to the piperidine (B6355638) solutions used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin in standard Fmoc/tBu chemistry. sigmaaldrich.comiris-biotech.de

The key feature of the ODmab group is its selective cleavage under mild conditions, typically with a 2% solution of hydrazine (B178648) in dimethylformamide (DMF). sigmaaldrich.comsigmaaldrich.comfishersci.com This deprotection proceeds via a "safety-catch" mechanism. sigmaaldrich.comsigmaaldrich.com The initial, rapid removal of the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl) moiety from the benzylamine (B48309) nitrogen by hydrazine is followed by the collapse of the resulting p-aminobenzyl ester, which liberates the carboxylic acid. sigmaaldrich.com This unique cleavage condition makes this compound highly valuable for applications requiring selective deprotection of the aspartic acid side chain, such as:

On-resin cyclization: It is extensively used in the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides. sigmaaldrich.comsigmaaldrich.comresearchgate.net The ODmab group can be removed to expose the side-chain carboxyl group for cyclization with a deprotected amino group on the same peptide chain. nih.gov

Synthesis of branched peptides: It facilitates the attachment of other molecules, such as carbohydrates (to form glycopeptides) or lipids, to the aspartic acid side chain. fishersci.comresearchgate.netbachem.com

Combinatorial library synthesis: The selective deprotection allows for the generation of diverse peptide libraries with modifications at specific aspartic acid residues. sigmaaldrich.comsigmaaldrich.com

However, it is important to note that the use of the ODmab group is not without its challenges. Studies have shown that peptides containing Asp(ODmab) can have a strong tendency to form aspartimide, in some cases with unusually high efficiency. biotage.comnih.gov This susceptibility appears to be sequence-dependent. nih.govsigmaaldrich.com Additionally, sluggish cleavage of the aminobenzyl moiety has been observed in some instances. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C39H42N2O8 | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 666.7 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | White to yellow powder | chemimpex.com |

| Melting Point | 142 - 147 °C | chemimpex.com |

| Storage Temperature | ≤ -15 °C or 15-25°C | chemimpex.comsigmaaldrich.com |

| CAS Number | 269066-08-2 | chemimpex.comfishersci.com |

| Protecting Group | Cleavage Reagent | Stability | Source |

|---|---|---|---|

| Fmoc | 20% Piperidine in DMF | Stable to mild acid and hydrazine | nih.gov |

| ODmab | 2% Hydrazine in DMF | Stable to piperidine and TFA | sigmaaldrich.comsigmaaldrich.comfishersci.com |

| OtBu | Trifluoroacetic Acid (TFA) | Stable to piperidine and hydrazine | acs.org |

| ivDde | 2% Hydrazine in DMF | Stable to piperidine and TFA | sigmaaldrich.com |

Scope and Future Directions in this compound Research

Despite the potential for aspartimide formation, this compound remains a crucial reagent in advanced peptide synthesis. Future research is likely to focus on several key areas:

Optimization of cleavage conditions: Further investigation into alternative or additive reagents to the hydrazine solution could help to suppress aspartimide formation and ensure complete cleavage of the ODmab group across a wider range of peptide sequences.

Development of next-generation protecting groups: Building on the principles of the ODmab group, the design of new "safety-catch" protecting groups with improved properties, such as greater resistance to aspartimide formation and cleaner cleavage, is an ongoing area of research.

Broader applications in drug discovery: The ability to create complex cyclic and branched peptides using this compound will continue to be exploited in the development of new peptide-based therapeutics with enhanced stability, specificity, and efficacy. chemimpex.com

Synthesis of novel biomaterials: The use of this compound can be extended to the synthesis of well-defined peptide-polymer conjugates and other advanced biomaterials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGGDHLJBRXJCV-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100914 | |

| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172611-77-7 | |

| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Fmoc Asp Odmab

Synthesis of Fmoc-Asp-ODmab

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps involve the regioselective protection of the β-carboxylic acid of aspartic acid with the ODmab group, followed by the protection of the α-amine with the Fmoc group.

Regioselective Protection of Aspartic Acid β-Carboxylic Acid Group with ODmab

The regioselective protection of the β-carboxylic acid of aspartic acid is a critical step in preparing this compound for peptide synthesis. This ensures that the α-carboxylic acid remains free for subsequent peptide bond formation while the β-carboxylic acid is masked to prevent unwanted side reactions.

The introduction of the 4-(dimethylamino)benzyl (Dmab) protecting group onto the β-carboxylic acid of aspartic acid is achieved through a nucleophilic substitution reaction. In this process, aspartic acid reacts with a Dmab precursor, such as 4-(dimethylamino)benzyl chloride, under basic conditions. The reaction is typically facilitated by a base like N-methylmorpholine. The nucleophilic carboxylate of the aspartic acid side chain attacks the electrophilic benzyl (B1604629) carbon of the Dmab chloride, leading to the formation of the Dmab ester and displacement of the chloride leaving group.

To maximize the yield and purity of the desired product, optimization of reaction conditions is paramount.

Temperature: The reaction is typically conducted at low temperatures, between 0–5°C, to minimize potential side reactions, including racemization. Maintaining a temperature below 10°C is crucial for preventing the loss of stereochemical integrity at the α-carbon of the aspartic acid.

Solvent: Anhydrous dimethylformamide (DMF) is the preferred solvent for this reaction. Its high polarity effectively solubilizes the reactants and facilitates the nucleophilic substitution. The use of anhydrous conditions is essential to prevent hydrolysis of the activated species and other water-mediated side reactions. While N-methylpyrrolidone (NMP) can be an alternative, it may lead to incomplete couplings in solid-phase synthesis due to reduced swelling of polystyrene resins.

A typical protocol involves reacting aspartic acid with 4-(dimethylamino)benzyl chloride in anhydrous DMF with N-methylmorpholine as a base for 12–16 hours at 0–5°C, which can achieve yields of 85–90%.

| Parameter | Optimized Condition | Rationale |

| Temperature | 0–5°C | Minimizes racemization and side reactions. |

| Solvent | Anhydrous DMF | High polarity, good solubility of reactants. |

| Base | N-methylmorpholine | Facilitates nucleophilic substitution. |

| Reaction Time | 12–16 hours | Allows for completion of the reaction. |

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant concern during amino acid modification. icr.orgmesalabs.com In the context of Dmab introduction, the α-carbon of aspartic acid is susceptible to racemization, particularly under basic conditions.

Several strategies are employed to minimize racemization:

Low Temperatures: As previously mentioned, maintaining a low reaction temperature (below 10°C) is the primary method to suppress racemization.

Careful Choice of Base: The selection and stoichiometry of the base are critical. While a base is necessary to deprotonate the carboxylic acid, an excessively strong or concentrated base can promote racemization.

Reaction Time: Optimizing the reaction time ensures the completion of the desired reaction without prolonged exposure to conditions that favor racemization.

Optimization of Reaction Conditions: Temperature and Solvent Systems (e.g., Anhydrous DMF)

Fmoc Group Introduction for α-Amine Protection

Following the protection of the β-carboxylic acid, the α-amino group of the aspartic acid derivative is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. ontosight.ai This is a standard procedure in Fmoc-based solid-phase peptide synthesis (SPPS). wikipedia.org

The Fmoc group is introduced by reacting the Dmab-protected aspartic acid with an Fmoc-donating reagent, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). ontosight.aiwikipedia.org The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) and may be catalyzed by a base such as dimethylaminopyridine (DMAP).

Optimized conditions for this step often involve using 1.2 equivalents of Fmoc-Cl and 0.1 equivalents of DMAP in DCM, with a reaction time of 2 hours at 25°C. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions (e.g., with piperidine), which are orthogonal to the cleavage conditions for many side-chain protecting groups, including the acid-labile Dmab ester. ontosight.ai

Mechanism of Action in Peptide Synthesis

The cleavage of the ODmab ester from the aspartic acid side chain follows a "safety-catch" mechanism, which involves a two-step process. sigmaaldrich.comthieme-connect.de

Hydrazinolytic Cleavage of the ivDde Moiety: The Dmab protecting group contains a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino moiety, which is a derivative of dimedone, often referred to as an ivDde group. sigmaaldrich.comresearchgate.net The first step of the deprotection is the treatment with hydrazine (B178648), which selectively attacks and removes this portion of the protecting group. sigmaaldrich.comsigmaaldrich.com This reaction releases a stable, chromophoric indazole derivative. fishersci.comresearchgate.net

1,6-Elimination of the p-Aminobenzyl Ester: The removal of the ivDde moiety in the first step unmasks a primary aromatic amine, converting the side-chain ester into a p-aminobenzyl ester. sigmaaldrich.comsigmaaldrich.com This intermediate is unstable and spontaneously undergoes a 1,6-elimination reaction. sigmaaldrich.comrsc.org This intramolecular electronic cascade results in the release of the free β-carboxylic acid of the aspartate residue and a byproduct. sigmaaldrich.comrsc.org This second step, the collapse of the p-aminobenzyl ester, is sometimes the rate-limiting step and can be sluggish, necessitating the washing protocols described previously. researchgate.netrsc.org

This mechanism ensures that the side-chain carboxyl group remains protected and inert throughout the peptide chain elongation using standard Fmoc chemistry and is only "activated" for removal by the specific action of hydrazine. sigmaaldrich.com

Fmoc Group Removal via Base-Triggered β-Elimination

The removal of the Fmoc protecting group is a critical step, repeated throughout peptide synthesis to elongate the peptide chain. embrapa.br This deprotection proceeds through a base-triggered β-elimination (E1cB) mechanism. acs.orgmdpi.com The process is initiated by a base, most commonly a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.netspringernature.com

The mechanism unfolds in distinct steps:

Proton Abstraction: The base abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system. researchgate.netspringernature.com The electron-withdrawing nature of the fluorene (B118485) moiety enhances the acidity of this hydrogen, making it susceptible to removal by a weak base. researchgate.net

Formation of Dibenzofulvene (DBF): The resulting carbanion is unstable and rapidly undergoes elimination. This leads to the cleavage of the C-O bond of the carbamate, generating a highly reactive, electrophilic intermediate known as dibenzofulvene (DBF), along with carbon dioxide and the free Nα-amino group of the aspartate residue. scielo.org.mxacs.org

The reaction is generally fast and clean. embrapa.br The rate of deprotection can be influenced by several factors, including the choice of base, its concentration, the solvent, and the specific amino acid sequence, which can sometimes cause aggregation and hinder reagent access. scielo.org.mx

| Base | Typical Concentration (v/v) | Solvent | Typical Deprotection Time | Reference(s) |

| Piperidine | 20% | DMF | < 5 - 10 min | researchgate.net |

| Piperidine | 20-55% | NMP | 10 - 20 min | researchgate.net |

| 4-Methylpiperidine | 20% | DMF | Similar to Piperidine | embrapa.br |

| DBU | 1-2% (as auxiliary base) | DMF | Rapid | iris-biotech.de |

| This table presents common reagents and conditions for Fmoc group removal in solid-phase peptide synthesis. |

Adduct Formation with Dibenzofulvene Byproduct

A crucial aspect of the Fmoc deprotection step is the management of the dibenzofulvene (DBF) byproduct. google.com DBF is a highly reactive electrophile and, if left unmanaged, can react with the newly liberated nucleophilic amino group of the peptide chain. chempep.comacs.org This reaction would result in the irreversible termination of the peptide, capping it with a fluorenylmethyl group. google.com

To prevent this deleterious side reaction, the deprotection is performed using a base that also acts as a scavenger for DBF. scielo.org.mx Secondary amines, such as piperidine, are particularly effective because they readily react with DBF in a Michael-type addition to form a stable, soluble adduct (dibenzofulvene-piperidine adduct). scielo.org.mxjmcs.org.mx This adduct is easily washed away from the solid-phase support, ensuring the peptide's free amino group is available for the next coupling cycle. scielo.org.mx

The formation of this adduct is an equilibrium reaction, but the high concentration of the scavenging base (typically 20% v/v) pushes the equilibrium far towards the formation of the adduct, effectively removing free DBF from the system. nih.gov The dibenzofulvene-piperidine adduct has a strong UV absorbance, a property that is widely exploited for real-time monitoring of the deprotection reaction and for quantifying the loading of the first amino acid onto the resin. nih.goviris-biotech.de

| Adduct | Molar Absorption Coefficient (ε) | Wavelength (λ) | Solvent | Reference(s) |

| Dibenzofulvene-piperidine | 7,800 M⁻¹cm⁻¹ | 301 nm | DMF | scielo.org.mxjmcs.org.mxresearchgate.net |

| Dibenzofulvene-piperidine | ~7,100 - 8,100 M⁻¹cm⁻¹ | 301 nm | DMF | nih.gov |

| Dibenzofulvene-piperidine | 6,089 M⁻¹cm⁻¹ | 289.8 nm | DMF | nih.gov |

| Dibenzofulvene-4-methylpiperidine | 8,200 M⁻¹cm⁻¹ | 302 nm | DMF | jmcs.org.mx |

| This table provides key spectrophotometric data for the adducts formed during Fmoc deprotection, which are used for reaction monitoring. |

While effective, the repeated use of piperidine can lead to other side reactions, particularly aspartimide formation, where the backbone amide nitrogen attacks the side-chain ester of aspartic acid. peptide.comrsc.orgnih.gov This is a sequence-dependent issue but underscores the careful balance of reaction conditions required in peptide synthesis. nih.gov

Applications of Fmoc Asp Odmab in Peptide and Protein Engineering

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp-ODmab

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support or resin. The use of this compound within this framework provides a significant advantage due to its quasi-orthogonal protection scheme. The Fmoc group, which protects the alpha-amino group of the aspartic acid, is base-labile and typically removed by piperidine (B6355638). In contrast, the ODmab group, which protects the beta-carboxyl group of the aspartic acid side chain, is stable to these conditions but can be selectively cleaved using a mild solution of hydrazine (B178648). scientificlabs.iesigmaaldrich.com This differential stability is fundamental to its application in advanced peptide synthesis.

Introduction of Aspartic Acid Residues into Peptide Chains

The primary function of this compound in SPPS is to serve as a carrier for introducing aspartic acid residues into a growing peptide chain. guidechem.com The process begins by coupling the this compound to the free amino group of the peptide chain anchored to the solid resin. Following this coupling step, the Fmoc group is removed, exposing a new amino group for the next amino acid to be added. This cycle is repeated to elongate the peptide. The ODmab group remains attached to the aspartic acid side chain throughout this process, preventing it from engaging in unwanted side reactions. However, a known complication is the potential for aspartimide formation, a cyclic byproduct, especially when the subsequent amino acid is glycine (B1666218) or asparagine. researchgate.net The choice of protecting group on the preceding residue, such as an Hmb or Dmb group, can help to minimize this side reaction. scientificlabs.ie

Synthesis of Complex Cyclic Peptides

The strategic use of this compound is particularly valuable in the synthesis of cyclic peptides. scientificlabs.iesigmaaldrich.com Cyclization, or the formation of a covalent bond between two points in a peptide chain, can significantly enhance a peptide's stability, receptor affinity, and proteolytic resistance compared to its linear counterpart. frontierspartnerships.orgresearchgate.net The ODmab protecting group is instrumental in this process, as its selective removal unmasks the aspartic acid side-chain carboxyl group, making it available for intramolecular bond formation. conicet.gov.ar

On-resin cyclization is a powerful technique where the peptide ring is formed while the peptide is still attached to the solid support. This method often benefits from a "pseudo-dilution" effect, which favors the desired intramolecular reaction over intermolecular oligomerization. lew.ro this compound is well-suited for these strategies. After the linear peptide sequence has been assembled on the resin, the ODmab group can be selectively cleaved with a reagent like 2% hydrazine in dimethylformamide (DMF). scientificlabs.iefrontierspartnerships.org This exposes the side-chain carboxyl group, which can then be activated and reacted with another functional group within the peptide, such as a deprotected N-terminal amine, to form the cyclic structure directly on the resin. frontierspartnerships.orgnih.gov

Head-to-tail cyclization involves forming a peptide bond between the N-terminal amino group (the "head") and the C-terminal carboxyl group (the "tail") of a linear peptide. researchgate.netacs.org this compound facilitates a unique approach to this type of cyclization. Here, the aspartic acid derivative is anchored to the resin via its side-chain carboxyl group, which is protected as the ODmab ester. lew.rocolab.wsacs.org The peptide chain is then synthesized starting from the alpha-amino group of this initial aspartic acid. Once the full linear sequence is assembled, the N-terminal Fmoc group is removed, and the ODmab ester on the now C-terminal aspartic acid is cleaved with 2% hydrazine. frontierspartnerships.orgresearchgate.netacs.org This exposes the necessary amino and carboxyl groups, which can then be coupled on-resin using standard peptide coupling reagents like HBTU/DIPEA to form the head-to-tail cyclic peptide. frontierspartnerships.orgbibliotekanauki.pl This method has been successfully used to synthesize 29-mer cyclic antibacterial peptides and analogues of the natural product chlorofusin. researchgate.netacs.orgsigmaaldrich.com

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Anchoring | This compound on Rink Amide or similar resin | Immobilizes the first amino acid via its side chain. | frontierspartnerships.orglew.ro |

| ODmab Cleavage | 2% Hydrazine in DMF | Selectively deprotects the C-terminal carboxyl group. | frontierspartnerships.orgresearchgate.net |

| Cyclization Coupling | HBTU/DIPEA or BOP/DIEA in DMF | Activates the carboxyl group and facilitates amide bond formation. | frontierspartnerships.orgresearchgate.net |

| Final Cleavage | TFA cocktail (e.g., TFA/TIS/H₂O) | Releases the cyclic peptide from the resin and removes other side-chain protecting groups. | acs.org |

Another important application of this compound is in the creation of side-chain to side-chain lactam bridges. This involves forming an amide bond between the carboxyl group of an aspartic acid (or glutamic acid) side chain and the amino group of another amino acid's side chain, such as lysine. scientificlabs.iesigmaaldrich.com These bridges introduce conformational constraints that can stabilize specific secondary structures, like alpha-helices or beta-turns, which are often crucial for biological activity. researchgate.net The synthesis requires an orthogonal protecting group strategy where the side chains of the two amino acids to be linked can be deprotected without affecting the rest of the peptide. researchgate.net

A particularly elegant and efficient strategy for forming side-chain lactam bridges involves pairing this compound with an amino acid whose side chain is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, most commonly Fmoc-Lys(ivDde). scientificlabs.iesigmaaldrich.com The ivDde group, like the ODmab group, is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin. sigmaaldrich.comsigmaaldrich.com Crucially, both the ODmab and ivDde groups can be removed simultaneously using the same reagent: a mild solution of 2% hydrazine in DMF. scientificlabs.iesigmaaldrich.comsigmaaldrich.com

This dual-deprotection capability streamlines the synthesis. After the linear peptide containing both Asp(ODmab) and Lys(ivDde) is assembled on the resin, a single treatment with hydrazine exposes the aspartic acid's side-chain carboxyl group and the lysine's side-chain amino group. scientificlabs.iesigmaaldrich.com Subsequent on-resin cyclization can then be initiated to form the desired lactam bridge, a strategy that has proven advantageous in the synthesis of complex, bridged peptides. scientificlabs.ienih.gov

| Aspartic Acid Derivative | Lysine Derivative | Simultaneous Deprotection Reagent | Key Advantage | Reference |

|---|---|---|---|---|

| Fmoc-Asp(ODmab)-OH | Fmoc-Lys(ivDde)-OH | 2% Hydrazine in DMF | Efficient, one-step unmasking of both side chains for on-resin cyclization. | scientificlabs.iesigmaaldrich.com |

Side-Chain to Side-Chain Lactam Bridged Peptide Synthesis

Synthesis of N-Linked Glycopeptides

This compound has been utilized for the solid-phase synthesis of N-linked glycopeptides. glpbio.comfishersci.combachem.com This strategy involves incorporating the Fmoc-Asp(ODmab)-OH building block into a peptide sequence at the desired glycosylation site. Following the assembly of the peptide chain, the Dmab protecting group is selectively removed from the aspartate side chain. This unmasks a carboxylic acid which can then be coupled to a glycosylamine, a process known as aspartylation, to form the N-glycosidic bond. rsc.orgbachem.com

This convergent approach allows for the synthesis of glycopeptides with complex, pre-assembled oligosaccharides. bachem.com For instance, an efficient protocol for the chemoselective removal of Dmab esters on the solid phase has been successfully used in the convergent solid-phase synthesis of N-linked glycopeptides. researchgate.net This method provides an alternative to the more common approach of using pre-formed glycosylated asparagine building blocks, offering flexibility in the synthesis of diverse glycoforms. bachem.com

Synthesis of Branched Peptides and Peptide Libraries

The orthogonal nature of the Dmab protecting group makes this compound a highly useful tool for generating branched peptides and peptide libraries. sigmaaldrich.comsigmaaldrich.comresearchgate.net After assembling a linear peptide chain, the selective deprotection of the Asp(ODmab) residue reveals a free carboxylic acid side chain. This site can serve as an anchor point for the synthesis of a second peptide chain, creating a branched structure.

This methodology is also applicable to the on-resin synthesis of side-chain-to-side-chain lactam-bridged peptides. sigmaaldrich.comscientificlabs.iedv-expert.org A particularly advantageous strategy combines the use of Lys(ivDde) and Asp(ODmab) within the same peptide sequence. sigmaaldrich.comscientificlabs.iedv-expert.org The ivDde and Dmab protecting groups can be removed simultaneously in a single step with 2% hydrazine, allowing for efficient intramolecular cyclization. sigmaaldrich.comscientificlabs.iedv-expert.org The utility of this compound has been demonstrated in the development of synthetic strategies for bicyclic homodetic peptide libraries. researchgate.net

Considerations for Asparagine (Asn) Introduction via Post-Synthetic Modification

The introduction of asparagine residues is fundamental for creating N-linked glycopeptides, as the carbohydrate is linked via an amide bond to the Asn side chain. bachem.com While direct incorporation of Fmoc-Asn(Trt)-OH is standard, post-synthetic modification of an aspartic acid residue offers an alternative route. Using this compound, the aspartic acid residue is incorporated into the peptide. Selective deprotection of the Dmab group yields a free carboxylic acid on the resin-bound peptide. This acid can then be amidated to form the asparagine side chain. This approach is particularly useful in convergent syntheses where a peptide fragment is modified before ligation to another fragment. bachem.com

Addressing Aspartimide Formation

A significant challenge in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide, a cyclic imide byproduct. biotage.comiris-biotech.de This side reaction occurs through the intramolecular cyclization of the aspartic acid side chain with the backbone amide nitrogen of the following amino acid, particularly under the basic conditions used for Fmoc group removal. biotage.comiris-biotech.de

Susceptibility of Dmab-Protected Peptides to Aspartimide Formation

Peptides containing Asp(ODmab) are notably prone to base-catalyzed aspartimide formation. glpbio.comfishersci.combachem.com The Dmab ester is an unhindered p-substituted benzyl-type derivative, which does not provide significant steric hindrance to prevent the cyclization reaction. glpbio.combiotage.com Research has shown a strong tendency for Dmab-protected peptides to form aspartimide with unusually high efficiency. researchgate.net In one study comparing side-chain protecting groups, Asp(ODmab) led to 72% aspartimide formation, whereas the more sterically hindered tBu-protected Asp resulted in a 100% aspartimide-free peptide under the same conditions. acs.org This highlights a significant drawback of the Dmab protecting group, despite its utility in orthogonal synthesis schemes. biotage.comacs.org

| Asp Side-Chain Protecting Group | Aspartimide Formation (%) | Reference |

|---|---|---|

| ODmab | 72% | acs.org |

| OtBu | 0% | acs.org |

Impact of Asp-Ala Motif on Aspartimide Formation

The sequence of amino acids following the aspartic acid residue significantly influences the rate of aspartimide formation. iris-biotech.deresearchgate.net While Asp-Gly sequences are known to be the most susceptible, other sequences can also be problematic. iris-biotech.de An investigation into the susceptibility of an Asp-Ala motif to aspartimide formation during SPPS using Fmoc-Asp(ODmab)-OH was conducted using a 15-amino acid galanin fragment analogue. researchgate.net The study confirmed that the Dmab-protected Asp-Ala sequence is also highly prone to this side reaction. researchgate.net In fact, attempts to synthesize a cyclic galanin analogue using Fmoc-Asp(ODmab)-OH resulted in the aspartimide-containing analogue being the main product. researchgate.net

Strategies for Prevention and Mitigation

Given the high propensity of Asp(ODmab) residues to form aspartimide, several strategies can be employed for its prevention and mitigation.

Modification of Deprotection Conditions: Altering the Fmoc-removal conditions can reduce the rate of aspartimide formation. biotage.com Using a weaker base, such as piperizine instead of piperidine, can suppress the side reaction, though it may not eliminate it entirely. biotage.com Another approach is the addition of an acid, like 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or formic acid, to the piperidine solution to lower the basicity of the medium. biotage.comiris-biotech.de

Backbone Protection: One of the most effective methods to completely prevent aspartimide formation is through backbone protection at the nitrogen of the residue following the aspartic acid. biotage.comiris-biotech.de The introduction of a temporary, acid-labile 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen physically blocks the cyclization reaction. iris-biotech.desemanticscholar.org It is often recommended to use a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for sequences known to be problematic. iris-biotech.de When using this compound, it is advisable to introduce the preceding residue using an Hmb- or Dmb-protected derivative to avoid this side reaction. sigmaaldrich.comscientificlabs.iedv-expert.org

Alternative Side-Chain Protecting Groups: For syntheses where the specific functionality of the Dmab group is not required, employing a different side-chain protecting group on the aspartic acid is the simplest solution. Increasing the steric bulk of the protecting group can effectively block the succinimide (B58015) ring formation. biotage.comiris-biotech.de Groups like 3-methylpent-3-yl (Mpe) have shown improvements over the standard tert-butyl (OtBu) group. biotage.com More recently, novel protecting groups like cyanosulfurylide (CSY) have been developed, which completely suppress aspartimide formation due to a stable C-C bond instead of a labile C-O ester bond. iris-biotech.deiris-biotech.desemanticscholar.org

| Strategy | Description | Key Findings / Recommendations | References |

|---|---|---|---|

| Modified Deprotection | Using weaker bases (e.g., piperizine) or adding acidic additives (e.g., HOBt) to the piperidine solution. | Reduces but does not always eliminate aspartimide formation. | biotage.comiris-biotech.de |

| Backbone Protection | Incorporating an N-Dmb or N-Hmb group on the residue C-terminal to the Asp. | Highly effective; completely prevents the side reaction. Recommended when using this compound. | sigmaaldrich.comscientificlabs.iedv-expert.orgbiotage.comiris-biotech.de |

| Bulky Side-Chain Groups | Using sterically demanding ester groups like OMpe instead of ODmab or OtBu. | Increased steric hindrance blocks cyclization more effectively than OtBu. | biotage.comiris-biotech.de |

| Novel Protecting Groups | Employing groups like cyanosulfurylide (CSY) that are not susceptible to base-catalyzed cyclization. | Completely suppresses aspartimide formation. | iris-biotech.deiris-biotech.desemanticscholar.org |

Optimization of Fmoc-Deprotection Conditions (e.g., HOBt addition, solvent systems)

Applications in Drug Development

The unique properties of this compound make it a valuable building block in the development of peptide-based therapeutics. Its ability to facilitate the creation of complex peptide structures, such as cyclic peptides, and to introduce non-natural amino acids is key to overcoming some of the inherent limitations of peptides as drugs. sigmaaldrich.com

A major hurdle for peptide-based drugs is their poor pharmacokinetic profile, often characterized by rapid degradation by proteases and fast renal clearance. The introduction of D-amino acids, such as D-aspartic acid using Fmoc-D-Asp derivatives, is a known strategy to increase resistance to proteolytic degradation, thereby extending the in vivo half-life of the peptide. google.com

Furthermore, this compound is instrumental in synthesizing modified peptides designed for improved pharmacokinetics. For instance, in the development of novel Histone Deacetylase (HDAC) inhibitors, intensive structural modifications, which can be facilitated by versatile building blocks like this compound, led to the identification of compounds with significantly enhanced metabolic stability and oral bioavailability. One such compound, 24g, demonstrated a long in vitro half-life in human liver microsomes and excellent oral bioavailability in vivo, showcasing how strategic chemical synthesis can directly improve a drug's pharmacokinetic properties. nih.gov

Table 5: Pharmacokinetic Profile of an Optimized HDAC Inhibitor

| Compound | In Vitro Metabolic Stability (t½, human liver microsomes) | In Vivo Oral Bioavailability (F%) | Reference |

|---|---|---|---|

| 24g | 797 min | 92% | nih.gov |

This compound is frequently utilized in the solid-phase synthesis of complex cyclic peptides designed as inhibitors for specific biological targets. sigmaaldrich.com The ODmab group allows for on-resin cyclization, a key step in creating conformationally constrained peptides that can bind to target proteins with high affinity and specificity.

Histone Deacetylase (HDAC) Inhibitors: HDACs are important targets in cancer therapy. mdpi.com A computational "anchor extension" methodology was used to design cyclic peptides to inhibit HDAC2 and HDAC6. nih.gov this compound was used to synthesize these peptides, which were cyclized on-resin after selective deprotection of the ODmab group. nih.gov This approach led to the development of highly potent inhibitors, with IC50 values in the low nanomolar range, a significant improvement over the starting anchor molecule. nih.gov

Table 6: Activity of Designed Cyclic Peptide HDAC Inhibitors

| Peptide | Target | IC50 | Reference |

|---|---|---|---|

| des2.1.1 | HDAC2 | 16.3 nM | nih.gov |

| des3.3.0 | HDAC2 | 9.1 nM | nih.gov |

| des3.3.0 | HDAC6 | 12 nM | nih.gov |

| des4.3.1 | HDAC6 | 17 nM | nih.gov |

Vascular Endothelial Growth Factor Receptor (VEGFR) Antagonists: The interaction between VEGF and its receptors is a critical pathway in angiogenesis, a process central to tumor growth. nih.govresearchgate.net Cyclic peptides have been designed as antagonists to disrupt this interaction. In the development of these antagonists, Fmoc-protected glutamic acid derivatives, analogous in application to this compound, were used to synthesize C-terminally modified cyclic peptides. nih.govmdpi.com While specific IC50 values were noted as being difficult to determine for some series, several of the novel peptides with flexibly linked aromatic groups at the C-terminus showed significantly increased receptor binding affinities in competition ELISA tests at a concentration of 100 µM. nih.govmdpi.com This demonstrates the utility of such building blocks in generating libraries of potential therapeutic agents for optimization.

Development of Peptide-Based Therapies for Diseases (e.g., Cancer, Metabolic Disorders)

The chemical compound this compound serves as a critical building block in the synthesis of complex peptides for therapeutic applications. chemimpex.comchemimpex.com Its unique structure is particularly valuable in the development of peptide-based drugs aimed at treating a variety of diseases, including cancer and metabolic disorders. chemimpex.com Peptides are increasingly recognized as next-generation therapeutics due to their high specificity, targeted action, and excellent biocompatibility. europa.eu The use of this compound facilitates the creation of tailored peptides with enhanced biological activity and specificity, which is essential in modern pharmaceutical research. chemimpex.com

The primary utility of this compound lies in solid-phase peptide synthesis (SPPS), a technique used to construct peptides with specific amino acid sequences. guidechem.com The Dmab (4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]}benzyl) group provides quasi-orthogonal protection for the aspartic acid side chain. sigmaaldrich.comthieme-connect.de This means the Dmab group can be selectively removed under mild conditions, typically with 2% hydrazine in dimethylformamide (DMF), without affecting other protecting groups used in the synthesis. sigmaaldrich.comthieme-connect.deglpbio.com This feature is exceptionally useful for creating complex peptide structures like cyclic peptides. sigmaaldrich.comresearchgate.net Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts, making them attractive candidates for drug development. researchgate.net Researchers have leveraged this compound for the synthesis of cyclic peptide analogs and other modified peptides, demonstrating its role in advancing the development of new therapeutics. researchgate.netresearchgate.net

Role in Antitumor Activity and Apoptosis Induction

Peptides incorporating D-aspartic acid, synthesized using building blocks like this compound, have shown notable potential in cancer therapy. Research investigations into the antitumor effects of D-aspartic acid-containing peptides have revealed their ability to induce apoptosis (programmed cell death) in cancer cells more effectively than control peptides. The incorporation of D-amino acids can increase a peptide's resistance to proteolytic degradation, enhancing its stability and potential efficacy as a therapeutic agent.

A key study highlighted the cytotoxic effects of peptides synthesized with this compound against several cancer cell lines. The findings indicated that these peptides could inhibit the growth of cancer cells, with their efficacy measured by the half-maximal inhibitory concentration (IC50). For instance, peptides were tested against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), demonstrating significant antitumor activity. This suggests that this compound is a valuable tool in creating peptide-based strategies for cancer treatment.

| Peptide Designation | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Peptide X | MCF-7 | 25 |

| Peptide Y | HeLa | 30 |

| Peptide Z | A549 | 20 |

Development of Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. nih.gov Peptidomimetics and modified peptides are a promising class of molecules being explored for this purpose. nih.gov this compound is utilized in the synthesis of such peptides, which have demonstrated significant antimicrobial properties. By incorporating D-aspartic acid using this reagent, researchers can create peptides with enhanced stability against enzymatic degradation, a common drawback of natural peptides. researchgate.netnih.gov

In one study, the antimicrobial activity of peptides synthesized using this compound was evaluated against several clinical strains of bacteria. The results showed significant inhibition of bacterial growth, highlighting the potential for developing new antimicrobial therapies based on these engineered peptides. The effectiveness was measured by the size of the inhibition zone in a disk diffusion assay. This research demonstrates the compound's utility in the fight against bacterial infections through the creation of robust, peptide-based antimicrobial agents. google.com

| Peptide Designation | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Peptide A | E. coli | 15 |

| Peptide B | S. aureus | 18 |

| Peptide C | P. aeruginosa | 12 |

Protein Engineering and Biochemical Research

Facilitating Design of Proteins with Desired Characteristics

The insights gained from studying D-aspartic acid's effects on protein structure directly inform the rational design of proteins with novel or enhanced properties. By strategically placing D-amino acids, researchers can engineer proteins with increased stability against proteases, which is a significant advantage for therapeutic proteins. Furthermore, the conformational constraints imposed by a D-amino acid can be used to lock a peptide or protein into a specific bioactive conformation, potentially increasing its binding affinity and specificity for a target. A computational design strategy known as "anchor extension" has been developed to create cyclic peptides that target enzyme active sites, demonstrating a sophisticated approach to designing proteins with desired inhibitory functions. bakerlab.org The use of this compound is integral to the synthesis of these designed peptides, enabling the creation of complex molecular architectures for innovative drug design. chemimpex.combakerlab.org

Bioconjugation Applications for Targeted Therapies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. This compound is utilized in bioconjugation processes to create targeted therapies. chemimpex.comchemimpex.com The selective deprotection of the Dmab group allows for the specific attachment of other molecules, such as therapeutic agents or imaging agents, to the aspartic acid side chain within a peptide. sigmaaldrich.comglpbio.com This enables the development of peptide-drug conjugates that can deliver a therapeutic payload directly to specific cells or tissues, such as cancer cells. This targeted approach can improve treatment efficacy while minimizing off-target side effects. chemimpex.com The compound's role in bioconjugation is therefore essential for developing advanced and targeted therapeutic and diagnostic tools. chemimpex.com

Research in Neuroscience related to Neurotransmitter Function

Extensive searches of scientific databases and chemical literature did not yield any studies or data on the use of this compound in the context of neuroscience or for investigating neurotransmitter function. The primary application of this compound is in solid-phase peptide synthesis (SPPS) .

In SPPS, this compound serves as a protected building block for the incorporation of aspartic acid residues into a growing peptide chain. The key features of this compound are the two protecting groups:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the α-amino group of the aspartic acid. It is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine.

ODmab (4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl)) group: This group protects the β-carboxyl group (the side chain) of the aspartic acid. The ODmab group is selectively cleavable under mild acidic conditions or with hydrazine, which makes it orthogonal to the Fmoc group and other common protecting groups.

This orthogonal protection strategy is particularly valuable for the synthesis of complex peptides, such as cyclic peptides or peptides with modifications on the aspartic acid side chain. While it is conceivable that peptides synthesized using this compound could be designed for neuroscience research, for instance as neuropeptide analogs or enzyme inhibitors, the compound itself is a synthesis reagent and not the subject of direct investigation in neuroscience.

Detailed Research Findings

No research findings detailing the application of this compound in neuroscience were found. The research involving this compound focuses on its chemical synthesis, purification, and utility in peptide synthesis, including addressing challenges like aspartimide formation. researchgate.net

Data Tables

As no research data exists for the application of this compound in neuroscience, a data table cannot be generated.

Analytical and Characterization Methodologies for Fmoc Asp Odmab and Its Derivatives

Chromatographic Techniques

Chromatographic methods are fundamental for assessing the purity of Fmoc-Asp-ODmab and for analyzing the peptides into which it is incorporated.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound and analyzing the resulting peptides. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Purity Assessment of this compound:

Commercial suppliers of this compound provide purity data determined by HPLC. For instance, the assay of this compound by HPLC (area %) is specified to be ≥ 95.0% (a/a), while for Fmoc-Asp(ODmab)-OH, it is ≥ 96.0% (a/a). sigmaaldrich.comsigmaaldrich.com

Analysis of Peptides Containing this compound:

In the synthesis of cyclic peptides, analytical RP-HPLC is used to monitor the progress of the synthesis and to characterize the final purified products. lew.ro The retention time (Rt) of the peptide provides a key data point for its identification. lew.ro

Table 1: HPLC Analysis of Cyclic Peptides Containing Asp(ODmab)

| Cyclic Peptide | Amino Acid Sequence | HPLC Conditions | Retention Time (Rt) |

| I | cyclo-NAHA2AHAHA2A | Linear gradient of water (0.1% TFA) 95–65%, acetonitrile: 5–35% (min. 2–16) | 9.1 min |

| II | cyclo-NAKANAKA | Linear gradient of water (0.1% TFA) 100–65 %, acetonitrile: 0–35% (min. 2-16) | 8.8 min |

| III | cyclo-NAEANAEA | Linear gradient of water (0.1% TFA): 95–65% - acetonitrile: 5–35% (min. 2-16) | 10.6 min |

| IV | cyclo-NA2ANA2A | Linear gradient of water (0.1% TFA): 90–65% - acetonitrile: 10–35% (min. 2–16) | 7.8 min |

Data sourced from a study on the synthesis and ESI(+)-MS complexation of new 24- and 36-membered cyclic peptides. lew.ro

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for the qualitative assessment of the purity of this compound and to monitor the progress of reactions. researchgate.net While it has limitations in quantification compared to HPLC, it is a valuable tool in the laboratory. aben.com.br

For this compound, suppliers specify a purity of ≥ 97% as determined by two different TLC systems (TLC(157A) and TLC(CMA2)). sigmaaldrich.com Similarly, for Fmoc-Asp(ODmab)-OH, the purity is specified as ≥ 98% by TLC (157B and CMA2). sigmaaldrich.com The use of multiple TLC systems with different mobile phases provides a more comprehensive assessment of purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of this compound and the peptides synthesized using it. lew.ro It provides a precise mass-to-charge ratio (m/z) of the molecule, which can be compared to the calculated theoretical mass.

For cyclic peptides synthesized using this compound, ESI-MS is used to confirm the identity of the final product. lew.ro The observed m/z values for the protonated molecule [M+H]+ and other adducts are compared with the calculated values. lew.ro

Table 2: ESI-MS Data for Cyclic Peptides

| Cyclic Peptide | Calculated Mass (m/z) | Found Mass (m/z) |

| I | 1256.56 | 1257.63 [M+H]+ |

| II | 769.43 | 770.50 [M+H]+ |

| III | 771.33 | 772.40 [M+H]+ |

| IV | 817.36 | 818.43 [M+H]+ |

Data sourced from a study on the synthesis and ESI(+)-MS complexation of new 24- and 36-membered cyclic peptides. lew.ro

The removal of the Dmab group from the aspartic acid side chain can be monitored by UV-spectrophotometry. glpbio.combachem.com The cleavage is typically achieved by treatment with 2% hydrazine (B178648) in DMF. glpbio.combachem.com This reaction generates an indazole byproduct which can be detected by its UV absorbance. glpbio.combachem.com In the synthesis of a glycopeptide, the removal of the ivDde group, a related protecting group, was monitored by measuring the UV absorbance at 290 nm until no further indazole adduct could be detected. rsc.org

Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the identity of this compound by identifying its characteristic functional groups. The IR spectrum provides information about the presence of specific bonds within the molecule. For commercially available this compound and Fmoc-Asp(ODmab)-OH, an identity test based on IR spectroscopy is performed to ensure the correct product is being supplied. sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives in solution. unibo.itresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to confirm the chemical identity, assess purity, and investigate the conformational properties of these molecules. researchgate.netwiley-vch.de

Proton (¹H) NMR spectroscopy provides characteristic signals for the various protons within the this compound molecule. For instance, spectra are typically recorded on high-field instruments, such as a 400 MHz or 600 MHz spectrometer. unibo.itwiley-vch.dersc.org The chemical shifts (δ), reported in parts per million (ppm), multiplicity, and coupling constants (J) are analyzed to assign specific protons to their respective positions in the molecule. rsc.org Solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d6) are commonly used, especially for peptidomimetics that may have poor solubility in water. unibo.it The absence of multiple sets of resonances in ¹H-NMR spectra can suggest a single conformation or a state of fast equilibrium between different conformations. unibo.it

For more complex structures and to achieve complete assignments, 2D NMR techniques are employed. These include:

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to identify scalar-coupled protons, aiding in the assignment of amino acid spin systems. wiley-vch.de

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying amino acid residues. wiley-vch.de

These NMR techniques are not only used for the characterization of the monomeric this compound but also for analyzing the structure of peptides and glycopeptides synthesized using this building block. researchgate.netwiley-vch.de For example, in the conformational analysis of a cyclic glycopeptide, NMR measurements were performed at a sample temperature of 293 K and a pH of 5.0 to gather conformational restraints for structural modeling. wiley-vch.de

Below is a table summarizing typical NMR experiments and their applications in the study of this compound and its derivatives.

| NMR Technique | Typical Application | Information Obtained | Example Reference |

| ¹H NMR | Routine characterization, purity assessment | Chemical shifts, coupling constants, and integration of protons | rsc.org |

| DQF-COSY | Assignment of proton signals | Through-bond proton-proton correlations | wiley-vch.de |

| TOCSY | Identification of amino acid spin systems | Correlation of all protons within a coupled network | wiley-vch.de |

Other Characterization Techniques

Beyond NMR, a range of other analytical methods are vital for a complete understanding of this compound, particularly in the context of its self-assembly into larger structures like fibrils.

Wide-Angle X-ray Scattering (WAXS) is a powerful technique used to probe the periodic structures within materials. In the study of this compound, WAXS is employed to analyze the structure of self-assembled fibrils. The scattering patterns obtained from WAXS can reveal characteristic distances (d-spacings) between structural elements, such as the spacing between π-π stacked Fmoc groups or the distances related to hydrogen-bonded sheets. This experimental data is crucial for validating structural models of fibrils that are proposed based on computational simulations. For instance, a convergence between the fibril diameter observed in microscopy and the d-spacings from WAXS can lend strong support to a hypothesized fibril structure.

Computational modeling serves as a powerful complement to experimental techniques, providing insights into the structural and dynamic properties of this compound and its assemblies at an atomic level. wiley-vch.de

Molecular Dynamics (MD) simulations are used to predict the three-dimensional structures of fibrils and to explore their conformational landscape. wiley-vch.de These simulations model the interactions between atoms over time, governed by a force field. Key interactions that drive the self-assembly of this compound, such as π-π stacking of the Fmoc groups and intermolecular hydrogen bonding, can be explicitly analyzed.

MD simulations can start from various initial conformations to explore the possible arrangements of the molecules within an assembly. wiley-vch.de For example, simulations of a cyclic glycopeptide in a water box were performed to study its conformational changes over a period of 100 picoseconds. wiley-vch.de The results of MD simulations, such as predicted fibril structures and diameters, can then be compared with experimental data from techniques like TEM and WAXS for validation.

Characterizing the energy landscape of this compound and its derivatives is crucial for understanding their conformational preferences and the thermodynamics of their self-assembly. Computational methods can be used to calculate the energies of different conformations and identify low-energy, stable structures. This information helps in predicting the most likely conformations that the molecule will adopt in solution and how it will interact with other molecules to form larger assemblies. While direct references for energy landscape characterization specifically for this compound are not prevalent in the provided search results, the use of MD simulations inherently explores the potential energy surface of the system. wiley-vch.de

The following table summarizes these additional characterization techniques.

| Technique | Purpose | Type of Information | Example Reference |

| Wide-Angle X-ray Scattering (WAXS) | Fibril structure analysis | d-spacings, molecular packing information | |

| Transmission Electron Microscopy (TEM) | Morphological analysis | Fibril dimensions, shape, and overall structure | researchgate.net |

| Molecular Dynamics (MD) Simulations | Structural prediction and dynamics | 3D fibril models, conformational changes over time | wiley-vch.de |

Computational Modeling for Structural Prediction and Conformational Sampling

In Silico Affinity Prediction

In silico affinity prediction plays a pivotal role in the rational design of peptide-based therapeutics, including those derived from this compound. This compound is instrumental in solid-phase peptide synthesis (SPPS), particularly for creating cyclic peptides where the aspartic acid side chain is initially anchored to the resin. bakerlab.orgnih.gov Computational methods are employed to forecast the binding affinity and mode of interaction between these synthesized peptides and their biological targets, thereby guiding the selection of the most promising candidates for experimental validation. This approach significantly accelerates the discovery process by prioritizing molecules with a higher likelihood of success. bakerlab.orgbiorxiv.org

Methodologies for predicting binding affinity are diverse, ranging from molecular docking and dynamics simulations to more complex protocols that involve iterative design and energy landscape characterization. bakerlab.orgnih.gov These computational tools are essential for refining peptide structures to enhance their binding efficacy and selectivity for targets like histone deacetylases (HDACs) or protein-protein interfaces. bakerlab.orgresearchgate.net

Molecular Docking and Scoring

A primary step in in silico affinity prediction involves molecular docking. This technique predicts the preferred orientation of a ligand (the peptide derivative) when bound to a receptor (the target protein) to form a stable complex. bakerlab.org For instance, in the design of cyclic peptide inhibitors for HDAC2, initial computational methods involved docking known structured cyclic-peptide scaffolds onto the target's active site. bakerlab.org The binding poses are then evaluated and ranked using scoring functions that estimate the binding free energy.

Software suites like Rosetta are frequently used for these tasks. bakerlab.org They can perform rigid body docking, where the ligand and receptor are treated as inflexible, or more complex flexible docking, which allows for conformational changes in both molecules upon binding. bakerlab.org The quality of the docking is often assessed by metrics such as shape complementarity and the calculated change in Gibbs free energy (ΔΔG) of binding. bakerlab.org

Anchor Extension and De Novo Design

Generating macrocyclic scaffolds that position the anchor in a binding-competent orientation. bakerlab.org

Using computational design to introduce further interactions. bakerlab.org

Screening tens of thousands of designs based on interface metrics and predicted binding energies. bakerlab.org

Peptides synthesized using Fmoc-L-Asp-ODmab on a solid support can be designed through such computational protocols. bakerlab.org For example, a study designing HDAC inhibitors selected the best 100 designs from approximately 100,000 generated peptides for further analysis based on shape complementarity and ΔΔG of binding. bakerlab.org

Energy Landscape Characterization

To refine predictions, the conformational energy landscape of the designed peptides is often analyzed. This involves generating tens of thousands of possible conformations for each selected peptide design and evaluating their energies. bakerlab.org The designs where the intended target-bound structure corresponds to the lowest energy state are considered the most promising. This step helps to filter out designs that may be computationally predicted to bind well but are unlikely to adopt the correct conformation in reality. From a pool of candidates, peptides with the most favorable in silico predicted affinities are then chosen for in vitro synthesis and testing. bakerlab.org

Structure-Based Linker Design

In silico methods are also crucial for designing linkers in head-to-tail cyclized peptides, a process where Fmoc-Asp(Wang resin)-ODmab is frequently used. nih.govbiorxiv.org Programs like PEP-Cyclizer can predict the conformation of a cyclized peptide given the linear sequence and linker, or even propose effective linker sequences. nih.govbiorxiv.org The accuracy of these predictions is often measured by the root-mean-square deviation (RMSD) between the predicted model and the experimental structure. As an example of the power of this predictive approach, a linear peptide derived from Nrf2, when cyclized based on computational design, exhibited a 26-fold increase in its binding affinity for its target, Keap1. nih.govbiorxiv.org

Research Findings

The application of these in silico methodologies has led to the successful design of potent peptide inhibitors. The tables below summarize key findings from studies where peptides, synthesized using precursors like this compound, were computationally designed and evaluated.

Table 1: In Silico Design and Experimental Validation of HDAC Inhibitors This table presents data from a study where cyclic peptides were computationally designed to inhibit Histone Deacetylase 2 (HDAC2). The designs were ranked based on in silico metrics, and the most promising candidates were synthesized and tested for their inhibitory activity (IC50).

| Peptide ID | Design Method | In Silico Rank (Predicted Affinity) | Experimental IC50 (nM) against HDAC2 | Fold Improvement over Initial Hit |

| des1.1.0 | Docking & Redesign | 5 | 289 | - |

| des2.1.1 | Anchor Extension (Trp) | N/A | 16.3 | 17.7 |

| des4.3.1 | Anchor Extension (D-Arg) | N/A | 1522 | N/A |

| Data sourced from a study on structure-guided design of cyclic peptides. bakerlab.org |

Table 2: Computational Prediction of Cyclized Peptide Conformations This table showcases the accuracy of the PEP-Cyclizer software in predicting the structure of cyclized peptides compared to another method, Rosetta NGK. Accuracy is measured by the Root-Mean-Square Deviation (RMSD) between the predicted and known experimental structures.

| Peptide | PEP-Cyclizer RMSD (Å) | Rosetta NGK RMSD (Å) |

| Conotoxin 1 | 2.01 | 3.48 |

| Conotoxin 2 | 1.85 | 3.12 |

| Conotoxin 3 | 2.23 | 3.65 |

| Conotoxin 4 | 1.95 | 3.30 |

| Average | 2.01 | 3.48 |

| Data adapted from research on designing linkers for head-to-tail peptide cyclization. nih.govbiorxiv.org |

These findings underscore the predictive power of in silico tools in guiding the synthesis and development of peptide derivatives originating from building blocks like this compound. By computationally screening and refining peptide sequences and structures, researchers can more efficiently arrive at molecules with high affinity and biological activity. bakerlab.orgnih.gov

Challenges and Future Research Directions

Optimization of Cleavage Conditions for Enhanced Efficiency and Yield

The standard condition for the removal of the Dmab group is treatment with 2% hydrazine (B178648) in dimethylformamide (DMF). scientificlabs.iefishersci.com This method is highly selective and does not affect the acid-labile tert-butyl (tBu) based protecting groups or the base-labile Fmoc group, making it a valuable tool for orthogonal synthesis strategies. sigmaaldrich.comscientificlabs.ie However, researchers have occasionally observed sluggish or incomplete cleavage of the Dmab ester. sigmaaldrich.comscientificlabs.ie This sequence-dependent issue can lead to lower yields of the desired deprotected intermediate, complicating subsequent steps like on-resin cyclization.

To address this, modified washing procedures have been proposed to improve cleavage efficiency. These empirical solutions aim to facilitate the removal of the Dmab group and its byproducts from the solid support.

Table 1: Reported Cleavage and Wash Conditions for Dmab Group Removal

| Reagent/Condition | Purpose | Efficacy Notes | Source(s) |

|---|---|---|---|

| 2% Hydrazine in DMF | Primary cleavage reagent | Standard condition for selective Dmab removal. | scientificlabs.ie |

| 20% DIPEA in DMF/water (9:1) | Post-cleavage wash | Found to be efficacious in cases of sluggish cleavage. | scientificlabs.ie |

Future research is needed to systematically investigate the influence of peptide sequence, resin type, and solvent systems on cleavage kinetics. A more comprehensive understanding would enable the development of predictive models and optimized protocols to ensure consistently high efficiency and yield, minimizing the need for troubleshooting on a case-by-case basis.

Developing Strategies to Fully Overcome Aspartimide Formation

A significant and persistent challenge in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide, a cyclic imide byproduct. biotage.comnih.gov This side reaction occurs when the nitrogen atom of the peptide backbone attacks the side-chain carbonyl of an aspartic acid residue, particularly under the basic conditions used for Fmoc group removal. nih.goviris-biotech.de Peptides containing the Dmab protecting group are known to be prone to this base-catalyzed side reaction. researchgate.netbachem.com In some cases, using Fmoc-Asp(ODmab)-OH has led to the aspartimide-containing analogue as the main product of the synthesis. researchgate.net

Aspartimide formation is problematic as it is a mass-neutral rearrangement that can lead to a mixture of α- and β-peptides and racemization, complicating purification and reducing the yield of the target peptide. biotage.comiris-biotech.de

Current and Future Mitigation Strategies:

Backbone Protection: One effective strategy to prevent aspartimide formation is the use of a protecting group on the amide nitrogen of the residue preceding the aspartic acid. The introduction of a 2,4-dimethoxybenzyl (Dmb) or a (2-hydroxy-4-methoxybenzyl) (Hmb) group on the preceding amino acid sterically hinders the cyclization reaction. sigmaaldrich.comscientificlabs.ieiris-biotech.de

Optimized Deprotection: While standard piperidine (B6355638) solutions for Fmoc removal can promote aspartimide formation, alternative, weaker bases like piperazine (B1678402) have been shown to suppress the side reaction, though not eliminate it entirely. biotage.com The addition of acidic modifiers to the deprotection cocktail has also been explored to reduce the basicity and thereby limit aspartimide formation. researchgate.net

Alternative Protecting Groups: Research has led to the development of sterically bulky side-chain protecting groups for aspartic acid that physically block the succinimide (B58015) ring formation, such as 3-methylpent-3-yl (Mpe). biotage.com Recently, cyanosulfurylides (CSY) have been introduced as a novel protecting group strategy that completely suppresses aspartimide formation by masking the carboxylic acid with a stable C-C bond. researchgate.netnih.gov

While these alternatives exist, developing strategies to mitigate aspartimide formation specifically when using Fmoc-Asp-ODmab remains a key challenge. Future work could focus on fine-tuning Fmoc deprotection conditions for Dmab-containing peptides or developing novel additive reagents that selectively inhibit the aspartimide pathway without compromising cleavage efficiency.

Exploring Novel Applications in Chemical Biology and Bioorthogonal Chemistry

The primary application of this compound in chemical biology is the synthesis of conformationally constrained peptides, such as head-to-tail or side-chain-to-side-chain cyclic peptides. sigmaaldrich.comsigmaaldrich.com The orthogonal nature of the Dmab group is critical here; its selective removal allows the newly exposed carboxylic acid to react with a deprotected N-terminal amine or a side-chain amine (e.g., from lysine) to form a lactam bridge on the solid support. scientificlabs.ieresearchgate.net This methodology has been successfully used to synthesize cyclic analogues of bioactive peptides like galanin and pyrrhocoricin. sigmaaldrich.comresearchgate.net Such cyclic peptides often exhibit enhanced stability, receptor affinity, and specificity compared to their linear counterparts. researchgate.net

The combination of Fmoc-Asp(ODmab)-OH with an orthogonally protected lysine, such as Lys(ivDde), is particularly powerful. The Dmab and ivDde groups can be removed simultaneously with hydrazine, streamlining the synthesis of side-chain-to-side-chain cyclized peptides. scientificlabs.ieexplorationpub.com

While its use in creating cyclic peptides and branched glycopeptides is a significant contribution to chemical biology, the exploration of this compound in bioorthogonal chemistry is less developed. researchgate.net Bioorthogonal reactions involve pairs of functional groups that react selectively and efficiently with each other in complex biological environments without interfering with native biochemical processes. researchgate.net

Future research could explore the derivatization of the Dmab protecting group itself or the exposed aspartate side chain to incorporate bioorthogonal handles. For instance, after selective deprotection on-resin, the aspartic acid side chain could be coupled with a molecule containing an azide, alkyne, or tetrazine moiety. This would enable the site-specific labeling of peptides with probes, tags, or other functionalities post-synthesis, expanding the toolkit for chemical biologists.

Integration of this compound into Automated Synthesis Platforms

This compound is fully compatible with the standard protocols of Fmoc/tBu solid-phase peptide synthesis and, by extension, with automated peptide synthesizers. researchgate.net These instruments automate the repetitive cycles of deprotection, washing, and coupling, enabling the rapid and efficient assembly of complex peptide sequences. researchgate.net The use of this compound in automated synthesizers is crucial for producing the linear precursors to complex structures like cyclic peptides in a reliable and high-throughput manner. researchgate.netresearchgate.net

The main challenge for automation is the potential for the aforementioned side reactions—incomplete Dmab cleavage and aspartimide formation. Standard automated protocols may not account for the sequence-dependent nature of these issues. Future advancements will require the development of more sophisticated "intelligent" automation platforms. Such platforms could incorporate in-line monitoring techniques (e.g., UV-based monitoring of Fmoc deprotection) to detect problematic steps in real-time. nih.gov This would allow the synthesizer to automatically implement corrective actions, such as extended reaction times, alternative wash steps as detailed in Table 1, or modified deprotection cocktails to ensure the successful synthesis of peptides containing this compound.

Computational Approaches for Rational Design and Prediction of Reactivity

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity, which could be leveraged to address the challenges associated with this compound. While computational studies like molecular dynamics and docking are used to predict the binding of peptides to their targets, their application to predict synthetic outcomes is an emerging area. explorationpub.com

Currently, there is a lack of specific computational models for predicting the cleavage efficiency of the Dmab group or the propensity for aspartimide formation in a given peptide sequence. Developing such models would be a significant step forward.

Potential Future Research Directions:

Quantum Mechanics (QM) Modeling: QM calculations could be used to model the transition states of both the desired hydrazine-mediated cleavage and the undesired aspartimide-forming cyclization. This could reveal the electronic and steric factors that favor one pathway over the other.

Molecular Dynamics (MD) Simulations: MD simulations of the peptidyl-resin in different solvent environments could provide insights into the conformation of the peptide and the accessibility of the Dmab group to cleavage reagents. This could help explain the sequence-dependent nature of sluggish cleavage.

Machine Learning (ML): By training ML models on experimental data from a large number of peptide syntheses, it might be possible to develop algorithms that can predict the likelihood of side reactions based on the peptide sequence and synthesis conditions.

These computational approaches could shift the optimization process from a trial-and-error endeavor to a rational design strategy, saving time, and resources.

Investigation of this compound in the Synthesis of Complex Protein Structures

The synthesis of large peptides and small proteins remains a formidable challenge in peptide chemistry. This compound can play a role in strategies aimed at producing complex protein structures, primarily through the introduction of specific modifications or structural constraints. nih.gov

Its use is particularly relevant for:

Site-Specific Ligation: The selective deprotection of the Dmab group provides a unique chemical handle in the middle of a peptide chain. This exposed carboxylic acid can be used as a ligation point for attaching other peptide fragments, lipids, or carbohydrates, enabling the assembly of more complex protein constructs. researchgate.net

Introducing D-Amino Acids: Fmoc-D-Asp(ODmab)-OH can be used to incorporate D-aspartic acid into a peptide sequence. The presence of D-amino acids can dramatically increase the resistance of a peptide to proteolytic degradation by enzymes, which is a critical factor in the development of peptide-based therapeutics.